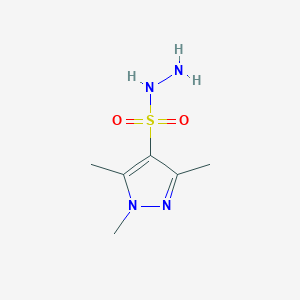

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

Description

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQPAYCFUYPXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3,5-trimethylpyrazole with sulfonyl chloride followed by the addition of hydrazine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

Substitution: The methyl groups on the pyrazole ring can undergo substitution reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For example, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts the electron transport chain in fungi, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with key analogs (Table 1):

Table 1: Structural Comparison of Pyrazole-4-Sulfonohydrazide Derivatives

Key Observations :

- Functional Group Impact: Sulfonohydrazides exhibit stronger hydrogen-bonding interactions than sulfonamides, which may enhance binding to biological targets .

Challenges :

- Regioselectivity : Achieving precise substitution at the 1-, 3-, and 5-positions requires controlled reaction conditions.

- Exothermic Reactions: As noted in , reactions involving hydrazine are exothermic, necessitating temperature control .

Biological Activity

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide is a heterocyclic compound with significant biological activities, particularly as an enzyme inhibitor and antifungal agent. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring with three methyl groups and a sulfonohydrazide functional group. Its molecular formula is with a molecular weight of 174.23 g/mol. The compound exhibits unique structural properties due to the presence of both hydrazide and sulfonyl functionalities, which contribute to its chemical reactivity and biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for the citric acid cycle and electron transport chain. By binding to the active site of SDH, this compound prevents the enzyme from catalyzing its normal reaction, thereby disrupting cellular respiration in certain organisms .

Table 1: Comparison of Biological Activities

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits succinate dehydrogenase. This inhibition can lead to potential therapeutic applications in cancer treatment by targeting metabolic pathways in tumor cells .

Antifungal Properties

The compound has shown promise as an antifungal agent , with studies indicating its ability to disrupt the integrity of fungal cell membranes. This mechanism makes it a candidate for developing new antifungal therapies.

Case Studies

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various pyrazole derivatives, this compound exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antifungal agents, suggesting enhanced efficacy .

Case Study 2: Enzyme Inhibition in Cancer Cells

A recent investigation into the effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in HeLa cells by inhibiting SDH activity. The study employed both in vitro assays and molecular docking studies to confirm the binding affinity of the compound to the enzyme's active site .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining appropriate hydrazine derivatives with sulfonyl chlorides.

- Substitution Reactions : Methylation of pyrazole derivatives followed by sulfonylation.

- Oxidative Methods : Utilizing oxidizing agents to form sulfonic acid derivatives which can then be converted into the desired sulfonohydrazide.

Q & A

Q. What are the established synthetic routes for 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, pyrazole cores are formed via reactions with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine, followed by sulfonation. Sulfonohydrazide groups are introduced using sulfonyl chlorides or hydrazine derivatives under basic conditions. Key steps include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify methyl, pyrazole, and sulfonohydrazide groups. Coupling constants (e.g., J = 7.6 Hz for aromatic protons) confirm substitution patterns .

- IR Spectroscopy: Peaks at ~2238 cm⁻¹ (C≡N), ~1540 cm⁻¹ (C=N pyrazole), and ~1350 cm⁻¹ (S=O) validate functional groups .

- Mass Spectrometry: High-resolution MS (e.g., FAB or EI) confirms molecular ions (e.g., m/z 363 [M+H]⁺) and fragmentation patterns .

Q. How is purity assessed post-synthesis?

Methodological Answer:

- TLC (Silica GF254): Monitor reaction progress using solvent systems like cyclohexane/ethyl acetate (1:1) .

- HPLC/Column Chromatography: Use C18 columns or silica gel with gradient elution (e.g., 0–100% ethyl acetate) .

- Melting Point Analysis: Compare observed values (e.g., 198°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonohydrazide yield?

Methodological Answer:

- Stoichiometry: Use a 1.3:1 molar ratio of hydrazine to pyrazole intermediate to avoid side reactions .

- Catalysis: Copper sulfate/sodium ascorbate in click chemistry enhances regioselectivity for triazole hybrids .

- Temperature Control: Maintain 50–60°C during sulfonation to prevent decomposition .

- Solvent Choice: Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Q. How to resolve discrepancies in NMR data for structural isomers?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures .

- Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) .

Q. What strategies mitigate instability during storage?

Methodological Answer:

Q. How to design derivatives for biological activity screening?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the sulfonohydrazide group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding .

- In Vitro Assays: Test antifungal activity via tyrosinase inhibition assays (IC₅₀ values) using protocols from chalcone-derived pyrazolines .

- Molecular Docking: Use AutoDock Vina to predict binding affinity to target proteins (e.g., fungal cytochrome P450) .

Data Contradiction Analysis

Q. How to address conflicting spectral data in published studies?

Methodological Answer:

- Cross-Validation: Compare NMR (e.g., δ 5.37 ppm for CH₂ in ) and XRD data (e.g., monoclinic crystal system in ) across multiple sources.

- Reproduce Experiments: Replicate synthesis under standardized conditions (e.g., 50°C, THF/H₂O) to isolate variables .

- Meta-Analysis: Use databases like SciFinder to aggregate crystallographic data (e.g., unit cell parameters a=10.977 Å) and identify outliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.